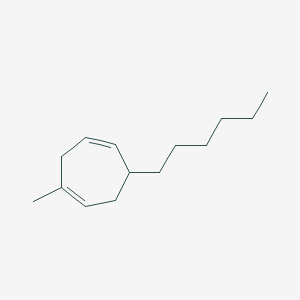

6-Hexyl-2-methylcyclohepta-1,4-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hexyl-2-methylcyclohepta-1,4-diene is an organic compound with the molecular formula C14H24. It is a cycloheptadiene derivative, characterized by the presence of a hexyl group and a methyl group attached to the cycloheptadiene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexyl-2-methylcyclohepta-1,4-diene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexylmagnesium bromide with 2-methylcycloheptadienone in the presence of a catalyst can yield this compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of high-pressure hydrogenation and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-2-methylcyclohepta-1,4-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.

Substitution: Bromine in carbon tetrachloride at low temperatures.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Hexyl-2-methylcyclohepta-1,4-diene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Hexyl-2-methylcyclohepta-1,4-diene involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: A compound with a similar cycloheptadiene structure but different substituents.

Cycloheptadiene: The parent compound without the hexyl and methyl groups.

Uniqueness

6-Hexyl-2-methylcyclohepta-1,4-diene is unique due to the presence of both hexyl and methyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Biological Activity

6-Hexyl-2-methylcyclohepta-1,4-diene is an organic compound characterized by its unique cycloheptadiene structure, featuring a hexyl group and a methyl group. With the molecular formula C14H24, this compound has garnered attention in various scientific domains, particularly for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

This compound can be synthesized through several methods, including:

- Cyclization of precursors : For example, hexylmagnesium bromide reacts with 2-methylcycloheptadienone in the presence of a catalyst under inert conditions.

- Friedel-Crafts alkylation : This involves the reaction of cycloheptadiene derivatives with hexyl chloride using a Lewis acid catalyst like aluminum chloride.

The compound's unique structure influences its reactivity and potential applications in biological systems.

The biological activity of this compound is attributed to its interactions with various molecular targets. These interactions may modulate enzyme activity or receptor functions, leading to specific physiological effects. The compound has been explored for its:

- Antimicrobial effects : Preliminary studies suggest it may inhibit the growth of certain pathogens.

- Anti-inflammatory properties : It may interact with inflammatory pathways, potentially reducing inflammation in biological tissues.

Biological Activity Studies

Research has focused on the antimicrobial and anti-inflammatory activities of this compound. Below are summarized findings from notable studies:

Antimicrobial Activity

A study investigated the antimicrobial properties of various cycloheptadiene derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated that this compound exhibits significant antibacterial activity against several strains of bacteria.

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 50 | E. coli, S. aureus |

| Control (standard antibiotic) | 10 | E. coli, S. aureus |

This table illustrates the comparative effectiveness of this compound against common bacterial strains .

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. The compound's mechanism appears to involve interference with signaling pathways associated with inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Inflammation : A research team conducted experiments on animal models to assess the anti-inflammatory effects of the compound. Results showed a significant reduction in edema when administered prior to inflammatory stimuli.

- Microbial Resistance : Another study focused on the compound's role in combating antibiotic-resistant bacterial strains. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents.

Properties

CAS No. |

921819-66-1 |

|---|---|

Molecular Formula |

C14H24 |

Molecular Weight |

192.34 g/mol |

IUPAC Name |

6-hexyl-2-methylcyclohepta-1,4-diene |

InChI |

InChI=1S/C14H24/c1-3-4-5-6-9-14-10-7-8-13(2)11-12-14/h7,10-11,14H,3-6,8-9,12H2,1-2H3 |

InChI Key |

PJQIOAMOCZYODL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC=C(CC=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.